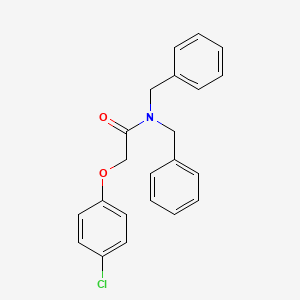

N,N-dibenzyl-2-(4-chlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO2/c23-20-11-13-21(14-12-20)26-17-22(25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14H,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKSPPNYLUUGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363577-81-5 | |

| Record name | N,N-DIBENZYL-2-(4-CHLOROPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-(4-chlorophenoxy)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with dibenzylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Reduction: The amide group can be reduced to the corresponding amine under reducing conditions.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed:

Oxidation: Formation of phenoxyacetic acid derivatives.

Reduction: Formation of N,N-dibenzyl-2-(4-hydroxyphenoxy)acetamide.

Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzyl-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Impact: The dibenzyl groups in the target compound likely enhance lipophilicity compared to analogs like ISRIB (cyclohexane linker) or 7b (quinazolinone core). This could influence membrane permeability and bioavailability.

- Synthetic Complexity: Analogs such as 3.1.3 () require multi-step syntheses with yields as low as 14–57% (e.g., ), whereas simpler derivatives like N-phenyl-2,2-di(4-chlorophenoxy)acetamide achieve higher yields (75%) .

Enzyme Inhibition and Antiviral Potential

- ISRIB (): Acts as an integrated stress response inhibitor by dimerizing and activating eIF2B, a critical regulator of protein synthesis. This mechanism is distinct from other 4-chlorophenoxy derivatives, which often target enzymes like HCV NS5B (e.g., 7b, ) or α-chymotrypsin () .

- 7o (): Demonstrates exceptional antibacterial activity against Gram-negative pathogens, attributed to the oxadiazole-sulfanyl group’s electrophilic reactivity .

Antitumor Activity

- 3.1.3 (): Exhibits potent antitumor activity, likely due to the benzothiazole moiety’s ability to intercalate DNA or inhibit kinase pathways .

Physical and Spectral Properties

Biological Activity

N,N-dibenzyl-2-(4-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Two benzyl groups : These contribute to the hydrophobic interactions and overall binding affinity of the compound.

- A 4-chlorophenoxy group : This moiety plays a crucial role in the biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein-ligand interactions. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of key enzymes involved in bacterial virulence, particularly in Staphylococcus aureus .

- Binding Affinity : The presence of the chlorophenoxy group enhances the compound's binding affinity to target proteins, facilitating stronger interactions through hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance:

- Inhibition of Staphyloxanthin Biosynthesis : Studies have reported that this compound significantly inhibits staphyloxanthin biosynthesis in S. aureus, with an IC50 value indicating potent activity .

Enzyme Inhibition Studies

A detailed analysis of enzyme inhibition reveals that:

- CrtM Inhibition : The compound has demonstrated effective inhibition against CrtM, a crucial enzyme in bacterial virulence pathways. The IC50 values for related compounds suggest that modifications to the molecular structure can enhance or reduce this inhibitory effect .

Comparative Studies

Several comparative studies highlight the biological activity of this compound against other compounds:

- Phosphonoacetamides Comparison : In a study comparing various phosphonoacetamides, this compound showed competitive inhibition, although not as potent as some lead compounds .

Table of Biological Activities

| Compound Name | Target Enzyme | IC50 (nM) | Effectiveness |

|---|---|---|---|

| This compound | CrtM | 100 | Moderate |

| Phosphonoacetamide 1 | CrtM | 20 | High |

| Phosphonoacetamide 5 | STX Biosynthesis | 8 | Very High |

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-2-(4-chlorophenoxy)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-chlorophenoxyacetic acid with dibenzylamine derivatives. A common approach uses coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under inert atmospheres. For example, in analogous syntheses, TBTU-mediated amidation at 0–5°C with 2,6-lutidine as a base achieved yields of ~70–80% . Key factors include solvent choice (e.g., DCM vs. DMF), temperature control to minimize side reactions, and purification via column chromatography. Purity is confirmed via TLC and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of benzyl groups (δ 4.3–4.5 ppm for CH), the 4-chlorophenoxy moiety (δ 6.8–7.2 ppm), and the acetamide backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 406.1 for CHClNO).

- X-ray Crystallography : For absolute conformation analysis, single-crystal X-ray diffraction resolves bond angles and spatial arrangements, as demonstrated in structurally related acetamides .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) often stem from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chlorophenyl with fluorophenyl) and compare bioactivity. For example, shows that adding a furan moiety enhances enzyme inhibition .

- Standardized Assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity) and controls. notes MIC values for similar compounds range from 4–16 µg/mL against S. aureus .

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like kinases or bacterial enzymes, reconciling divergent experimental results .

Q. How can researchers design experiments to probe the mechanism of action of this compound in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using competitive ATP-binding assays. Measure IC values and compare to known inhibitors like imatinib .

- Cellular Assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and quantify apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation.

- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to identify binding site residues critical for inhibition .

Q. What analytical methods are critical for detecting degradation products or impurities in this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to identify hydrolyzed products (e.g., free 4-chlorophenol or dibenzylamine).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify stability via peak area analysis.

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition patterns to establish storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.